Plasma Kallikrein Inhibition: Potency Comparison vs. Related Serine Proteases
In enzyme inhibition assays, 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol demonstrates a Ki of 2.40 nM against plasma kallikrein, representing a 86-fold selectivity over coagulation factor X (Ki = 206 nM) and a 1250-fold selectivity over activated protein C (Ki = 3000 nM) [1]. While direct head-to-head comparisons with other benzodioxin analogs are not available, this selectivity profile distinguishes it from non-selective benzodioxin-based serine protease inhibitors that often exhibit pan-inhibition across the coagulation cascade.
| Evidence Dimension | Enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | Plasma kallikrein Ki = 2.40 nM; Factor X Ki = 206 nM; Activated protein C Ki = 3000 nM |
| Comparator Or Baseline | Intra-compound selectivity ratios: Factor X vs. kallikrein = 86×; Protein C vs. kallikrein = 1250× |
| Quantified Difference | 86-fold and 1250-fold selectivity, respectively |
| Conditions | Inhibition of human plasma kallikrein, coagulation factor X, and activated protein C measured by Dixon plot method |
Why This Matters
The high selectivity for plasma kallikrein over related coagulation factors reduces the risk of off-target bleeding complications, a critical advantage for researchers developing targeted antithrombotic or anti-inflammatory agents.
- [1] BindingDB entry for CHEMBL2016873 (BDBM50380617). Inhibition of plasma kallikrein, factor X, and protein C. Accessed April 2026. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50380617 View Source
